N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a 1,2-benzothiazol-3(2H)-one core linked via a methyl-piperazine group to an N-(2,3-dimethylphenyl)acetamide moiety. The benzothiazolone ring system is known for its bioactivity, including antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C22H26N4O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[(3-oxo-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H26N4O2S/c1-16-6-5-8-19(17(16)2)23-21(27)14-24-10-12-25(13-11-24)15-26-22(28)18-7-3-4-9-20(18)29-26/h3-9H,10-15H2,1-2H3,(H,23,27) |
InChI Key |
XVYHWQFWVPORJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by its coupling with a piperazine derivative. The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Replacement with imidazo-benzimidazole () introduces a larger aromatic system, which may enhance DNA intercalation but reduce solubility .
Trifluoromethylphenyl () enhances metabolic stability and electron-withdrawing effects, which could improve target affinity but may introduce toxicity risks .
Linker Modifications: The piperazine-methyl linker in the target compound allows conformational flexibility, contrasting with the rigid propanoyl-piperazine linker in ’s compound 29c. Flexibility may optimize binding to dynamic enzyme pockets .
Crystallographic and Hydrogen-Bonding Patterns :
- Acetamide derivatives with hydroxyl substituents (e.g., ) form robust R₂²(8) hydrogen-bonding motifs, critical for crystal packing and stability. The target compound’s methyl groups may disrupt such motifs, favoring amorphous solid forms .
Pharmacological Implications
- Antimicrobial Activity : Benzothiazolone derivatives (e.g., ’s intermediate) show broad-spectrum activity, but chloro- or trifluoromethyl-substituted analogs () may exhibit enhanced potency against resistant strains .
- SAR Trends : Piperazine-linked compounds (target, ) demonstrate that linker length and substituent bulk inversely correlate with enzymatic inhibition in some kinase targets .
Biological Activity
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates a benzothiazole moiety with a piperazine ring, suggesting a diverse range of biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C22H26N4O2S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[4-[(3-oxo-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl]acetamide |
| InChI Key | XVYHWQFWVPORJJ-UHFFFAOYSA-N |
The compound's structure includes a dimethylphenyl group and a piperazine derivative linked to a benzothiazole unit, which may contribute to its biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to benzothiazoles. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain benzothiazole derivatives exhibit cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The benzothiazole moiety may interact with specific enzymes or receptors, modulating their activity.
- Binding Affinity : The piperazine ring enhances the compound's binding affinity and selectivity towards molecular targets involved in cancer progression.
Antitubercular Activity
Benzothiazole derivatives have also been explored for their antitubercular properties. A recent study reported that certain compounds exhibited effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 6.25 mg/mL to 12.5 mg/mL . This suggests that this compound may possess similar antitubercular potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzothiazole Intermediate : The initial step involves synthesizing the benzothiazole structure.
- Coupling with Piperazine : The intermediate is then coupled with a piperazine derivative.
- Final Acylation : The final step includes acylating the piperazine nitrogen to form the complete structure under controlled conditions.
In Vitro Studies
A study evaluating the antiproliferative effects of benzothiazole derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 12.5 |
| CaCo-2 | 15.0 |
| MDA-MB-231 | 10.0 |
These results indicate that modifications in the structure can significantly influence biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer pathways. These studies suggest that the compound may effectively inhibit key enzymes associated with tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
